1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone
Description
1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic organic compound featuring a piperidine ring fused with a pyridine moiety. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. The compound’s structure includes:
- A piperidine ring substituted at the 1-position with an ethanone group.
- A pyridine ring substituted with a methyl group at the 5-position, linked to the piperidine via the 2-position.
This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, which are critical for interactions with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(5-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-7-12(9-14-8-10)13-5-3-4-6-15(13)11(2)16/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
HOWRTJULYPOHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and piperidine.
Formation of Intermediate: The first step involves the alkylation of 5-methylpyridine with an appropriate alkylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with piperidine under specific reaction conditions to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substitution Patterns on the Pyridine Ring
- Methyl vs. Methoxy Groups : Methoxy-substituted analogs (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability but reducing solubility. This trade-off impacts their pharmacokinetic profiles .
- Fluorine vs. Methyl : Fluorine’s electronegativity () increases metabolic stability but may reduce hydrogen-bonding capacity compared to methyl groups, altering target selectivity .
Heterocyclic Core Modifications
Functional Group Additions
- Methylamino and Mercapto Groups: These groups () enhance interactions with polar residues in proteins. For example, methylamino groups may mimic natural substrates in kinase inhibition, while mercapto groups act as nucleophiles in covalent bonding .
Biological Activity
1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352485-30-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- Structure : The compound features a piperidine ring substituted with a 5-methylpyridine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone has been evaluated in various studies, revealing its potential as an inhibitor in different biological pathways.
In Vitro Studies
-
Anticancer Activity :
- A study demonstrated that compounds similar to 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone exhibited significant growth inhibition in cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as Na+/K+-ATPase .
- Table 1 summarizes the IC50 values for related compounds in cancer assays:
Compound IC50 (nM) Cancer Type 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone TBD Various Cell Lines Similar Compound A 150 Glioma Similar Compound B 300 Melanoma - Neuroprotective Effects :
The mechanism by which 1-(2-(5-Methylpyridin-3-yl)piperidin-1-yl)ethanone exerts its effects is still under investigation. However, it is hypothesized that:
- The piperidine moiety interacts with neuroreceptors and enzymes, potentially influencing pathways involved in neuroprotection and cancer cell apoptosis.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 100 nM. Further mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of related piperidine derivatives found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The protective effect was linked to the modulation of reactive oxygen species (ROS) and the activation of survival signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
